Glycerides, C16-18 mono-and di-

Descripción general

Descripción

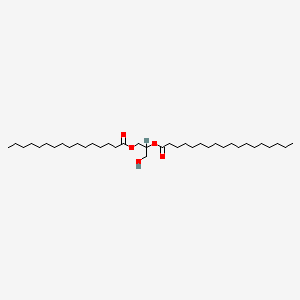

1,2-dipalmitoil-3-estearoil-rac-glicerol , pertenece a la clase de triacilgliceroles (TAGs). Consta de ácido palmítico (16:0) en la posición sn-1 y ácido esteárico (18:0) en la posición sn-2. Este compuesto juega un papel crucial en varios sistemas biológicos y procesos industriales.

Mecanismo De Acción

Los efectos del compuesto son multifacéticos:

Almacenamiento de Energía: Como TAG, almacena energía en el tejido adiposo.

Estructura de Membrana: Los TAG contribuyen a la estructura y fluidez de la membrana celular.

Señalización: Pueden actuar como moléculas de señalización en las vías metabólicas.

Métodos De Preparación

Rutas Sintéticas::

Síntesis Química: La síntesis de 1-Palmitoil-2-Estearoil-rac-glicerol implica la esterificación del glicerol con ácido palmítico y ácido esteárico. Comúnmente, la reacción se lleva a cabo usando catalizadores ácidos (como ácido sulfúrico) o lipasas.

Síntesis Enzimática: Las lipasas, enzimas naturales, pueden catalizar la esterificación del glicerol y los ácidos grasos. Este método es respetuoso con el medio ambiente y produce alta pureza.

Modificación Química: A partir de TAGs existentes, se puede realizar una modificación química para reemplazar selectivamente los ácidos grasos en posiciones específicas.

Producción Industrial:: El 1-Palmitoil-2-Estearoil-rac-glicerol se encuentra en fuentes naturales como la manteca de cacao. La producción industrial normalmente implica la síntesis química o enzimática debido a la necesidad de grandes cantidades.

Análisis De Reacciones Químicas

Hidrólisis: En condiciones alcalinas, el 1-Palmitoil-2-Estearoil-rac-glicerol sufre hidrólisis para producir glicerol y los ácidos grasos correspondientes.

Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o peróxido de hidrógeno.

Reducción: La reducción de los enlaces éster se puede lograr utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH₄).

Sustitución: Las reacciones de sustitución implican el reemplazo de grupos funcionales. Por ejemplo, la acilación de los grupos hidroxilo puede conducir a nuevos derivados.

Aplicaciones Científicas De Investigación

Nutrición y Salud: El 1-Palmitoil-2-Estearoil-rac-glicerol está presente en la leche materna y contribuye a la nutrición infantil.

Cosméticos y Farmacéuticos: Sirve como emoliente y acondicionador de la piel en formulaciones cosméticas.

Estudios de Metabolismo de Lípidos: Los investigadores estudian su metabolismo e impacto en los perfiles lipídicos.

Liberación de Fármacos: Los TAG se utilizan como portadores para la liberación de fármacos lipófilos.

Comparación Con Compuestos Similares

El 1-Palmitoil-2-Estearoil-rac-glicerol comparte similitudes con otros TAGs, como:

1-Palmitoil-2-Oleoil-3-Estearoil-rac-glicerol: Contiene ácido oleico (18:1) en la posición sn-2.

1-Palmitoil-2-Linoleoil-3-Estearoil-rac-glicerol: Contiene ácido linoleico (18:2) en la posición sn-2.

Actividad Biológica

Glycerides, specifically C16-18 mono- and di-glycerides, are important compounds in various biological and industrial applications. This article explores their biological activity, mechanisms of action, safety assessments, and relevant case studies.

Overview of Glycerides

Glycerides are esters formed from glycerol and fatty acids. The C16-18 mono- and di-glycerides consist primarily of palmitic acid (C16) and stearic acid (C18). These compounds are categorized as triacylglycerols (TAGs), with significant roles in nutrition, cosmetics, and pharmaceuticals.

Interfacial Properties : Glycerides improve the stability of emulsions by increasing the interfacial area between oil and water droplets. This action enhances the energy dynamics within emulsions, making it more difficult for droplets to coalesce, thus leading to more stable formulations .

Biochemical Pathways : Upon ingestion, mono- and di-glycerides undergo hydrolysis by lipases in the gastrointestinal tract, releasing glycerol and free fatty acids. This process is crucial for their absorption and subsequent metabolic pathways .

Nutritional Aspects

- Infant Nutrition : Glycerides such as 1-Palmitoyl-2-stearoyl-rac-glycerol are present in human milk and contribute significantly to infant nutrition by providing essential fatty acids necessary for growth and development.

- Food Additive : Classified as E471 in the EU, these glycerides are used as emulsifiers in various food products. They enhance texture and shelf-life without posing safety concerns at typical consumption levels .

Cosmetic Applications

In cosmetics, glycerides serve as skin conditioning agents due to their ability to enhance moisture retention and improve skin texture. Their emulsifying properties facilitate the formulation of creams and lotions that require stable oil-in-water or water-in-oil emulsions .

Safety Assessments

Extensive toxicological studies have evaluated the safety of C16-18 mono- and di-glycerides:

- Short-term Studies : No adverse effects were reported in animals at doses up to 7,800 mg/kg body weight per day .

- Chronic Toxicity : Long-term studies indicate no carcinogenic potential or reproductive toxicity associated with these compounds .

Case Studies

- Food Industry : A study examining the effects of mono- and di-glycerides on baked goods demonstrated improved texture and shelf-life without negative health impacts. The study concluded that these glycerides could replace more harmful emulsifiers .

- Cosmetic Formulations : Research on a formulation containing PEG-8 caprylic/capric glycerides showed enhanced delivery of active ingredients through the skin compared to traditional methods. This highlights their role as effective penetration enhancers in topical applications .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(1-hexadecanoyloxy-3-hydroxypropan-2-yl) octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H72O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h35,38H,3-34H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONCLVQFEAFTXMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H72O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00868884 | |

| Record name | 1-(Hexadecanoyloxy)-3-hydroxypropan-2-yl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

597.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Pellets or Large Crystals; Other Solid | |

| Record name | Glycerides, C16-18 mono- and di- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

85251-77-0 | |

| Record name | Glyceryl mono and dipalmitostearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085251770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerides, C16-18 mono- and di- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.